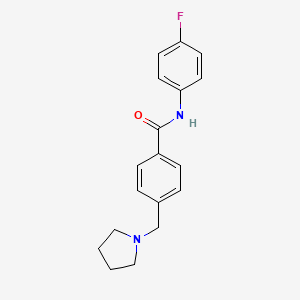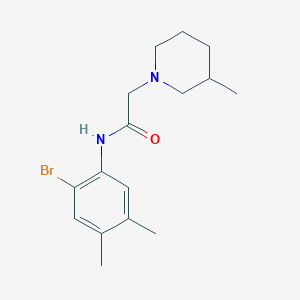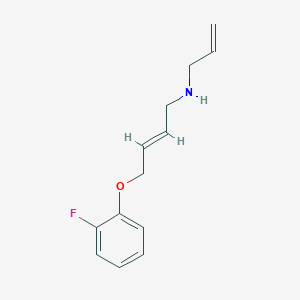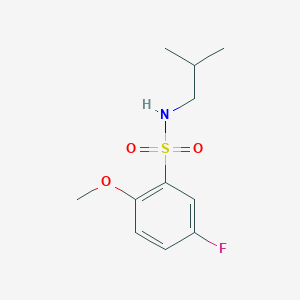![molecular formula C14H19NO B4440783 1-[3-(4-methylphenyl)propanoyl]pyrrolidine](/img/structure/B4440783.png)
1-[3-(4-methylphenyl)propanoyl]pyrrolidine
Descripción general
Descripción
1-[3-(4-methylphenyl)propanoyl]pyrrolidine, also known as MPHP, is a synthetic cathinone that belongs to the pyrrolidine class of drugs. It is a psychoactive substance that is chemically similar to other cathinones such as methylone and MDPV. MPHP is a relatively new drug and has gained popularity among recreational drug users due to its stimulant and euphoric effects. However, its use is not without risks, and there is a need for further scientific research to understand its effects and potential applications.
Mecanismo De Acción
The exact mechanism of action of 1-[3-(4-methylphenyl)propanoyl]pyrrolidine is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This results in the stimulant and euphoric effects observed with 1-[3-(4-methylphenyl)propanoyl]pyrrolidine use.
Biochemical and Physiological Effects:
1-[3-(4-methylphenyl)propanoyl]pyrrolidine has been found to produce various biochemical and physiological effects in the body. It has been shown to increase heart rate, blood pressure, and body temperature. It also leads to the release of dopamine and norepinephrine in the brain, resulting in increased alertness, energy, and euphoria. However, prolonged use of 1-[3-(4-methylphenyl)propanoyl]pyrrolidine can lead to negative effects, including anxiety, paranoia, and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[3-(4-methylphenyl)propanoyl]pyrrolidine has several advantages and limitations for use in laboratory experiments. One advantage is its relatively simple synthesis, which makes it readily available for research purposes. It also produces consistent effects, making it useful for studying the mechanisms of action of cathinones. However, its use is limited by its potential for abuse and the need for strict safety protocols.
Direcciones Futuras
There are several future directions for research on 1-[3-(4-methylphenyl)propanoyl]pyrrolidine. One area of research is its potential use in the treatment of ADHD and narcolepsy. Further studies are needed to determine its efficacy and safety for these conditions. Another area of research is its potential as a tool for studying the mechanisms of action of cathinones and other psychoactive substances. Additionally, studies are needed to understand the long-term effects of 1-[3-(4-methylphenyl)propanoyl]pyrrolidine use and its potential for addiction.
Aplicaciones Científicas De Investigación
1-[3-(4-methylphenyl)propanoyl]pyrrolidine has been the subject of scientific research due to its potential applications in various fields. One area of research is its use as a psychoactive substance, where it has been found to produce stimulant and euphoric effects similar to other cathinones. 1-[3-(4-methylphenyl)propanoyl]pyrrolidine has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy due to its stimulant properties.
Propiedades
IUPAC Name |
3-(4-methylphenyl)-1-pyrrolidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c1-12-4-6-13(7-5-12)8-9-14(16)15-10-2-3-11-15/h4-7H,2-3,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWISSMIFCDKGOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[(4-chlorobenzoyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4440736.png)
![N-(4-methoxyphenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4440744.png)
![1-[(dimethylamino)sulfonyl]-N-(2-ethoxyphenyl)-4-piperidinecarboxamide](/img/structure/B4440752.png)

![7,10-dimethyl-9-(4-morpholinylsulfonyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B4440766.png)
![6-[(2,6-dimethoxyphenoxy)methyl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B4440791.png)
![N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)propanamide](/img/structure/B4440792.png)
![3-{[2-(2-furyl)-1,3-thiazol-4-yl]methyl}-4(3H)-quinazolinone](/img/structure/B4440793.png)
![N-(tert-butyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4440796.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)ethyl]-4-piperidinecarboxamide](/img/structure/B4440812.png)